(2-Chloro-3-fluoro-6-methylphenyl)boronic acid
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Overview
Description
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO2 and a molecular weight of 188.39 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and methyl groups. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of the corresponding aryl halide using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions, making it suitable for the synthesis of a wide range of boronic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale borylation reactions using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid has a wide range of applications in scientific research, including:
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-6-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
(2-Chloro-3-fluoro-6-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:
2-Fluoro-6-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a methyl group.
2-Fluoro-6-hydroxyphenylboronic acid: Contains a hydroxy group instead of a methyl group.
2-Chloro-6-fluoro-5-methylphenylboronic acid: Similar but with a different position of the methyl group.
These compounds share similar reactivity patterns but differ in their specific substituents, which can influence their chemical behavior and applications.
Properties
IUPAC Name |
(2-chloro-3-fluoro-6-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO2/c1-4-2-3-5(10)7(9)6(4)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFAHLDZRLQXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)F)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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